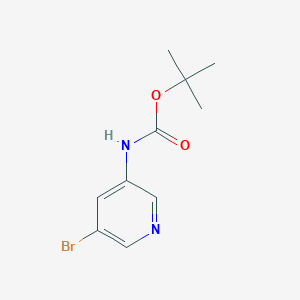

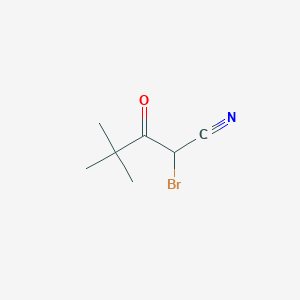

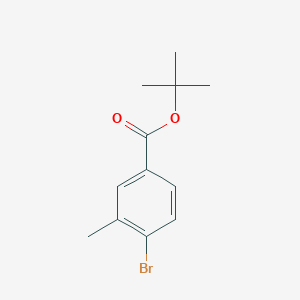

1-Bromo-1-cyano-3,3-dimethylbutan-2-one

Descripción general

Descripción

The compound 1-Bromo-1-cyano-3,3-dimethylbutan-2-one is a multifaceted molecule that has been explored in various research contexts. It is related to compounds that have been synthesized and analyzed for their molecular structure and reactivity in different chemical reactions. Although the exact compound is not directly studied in the provided papers, related compounds and their synthesis methods, molecular structures, and chemical properties offer valuable insights into the behavior of such molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of 2-bromoisobutyryl cyanide, which is a key reagent in the formation of 4,5-diaryl-2,2-dimethyl-3(2H)-furanones through a one-pot synthesis method. This process utilizes the 'hard soft acid base' principle and demonstrates the versatility of 2-bromoisobutyryl cyanide in preparing a variety of furanone derivatives . Additionally, the synthesis of organohalogen compounds, such as 1,4-dibromo-2,3-dimethylbuta-1,3-diene, involves dehydrobromination reactions, showcasing the reactivity of brominated precursors .

Molecular Structure Analysis

Vibrational and conformational studies of 1-bromo-3,3-dimethylbutane, a molecule similar to the compound of interest, reveal that it exists in two stable conformations. Infrared and Raman spectroscopy, along with normal coordinate and molecular mechanics calculations, have been employed to assign vibrational modes and calculate geometrical parameters for these conformers . This analysis is crucial for understanding the molecular structure and potential reactivity of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one.

Chemical Reactions Analysis

The chemical reactivity of related brominated compounds has been explored, with dehydrobromination and chlorination reactions leading to various products depending on the reaction conditions. For instance, the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane yields 1,4-dibromo-2,3-dimethylbuta-1,3-diene, while chlorination of related compounds results in a mixture of dibromo-dichloro and bromo-chloro derivatives . These reactions highlight the potential pathways and transformations that 1-Bromo-1-cyano-3,3-dimethylbutan-2-one could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-Bromo-1-cyano-3,3-dimethylbutan-2-one can be inferred from the synthesis and structural analysis. For example, the crystal structure of a five-coordinated gold(III) complex provides insights into the coordination chemistry and bonding preferences of brominated ligands . Additionally, the synthesis of aminoalkyl amino benzopyranone derivatives from bromoalkyl precursors indicates the nucleophilic substitution capabilities of such compounds . These studies contribute to a broader understanding of the physical and chemical behavior of brominated and cyanated molecules.

Aplicaciones Científicas De Investigación

Vibrational and Conformational Analysis

1-Bromo-1-cyano-3,3-dimethylbutan-2-one has been the subject of vibrational and conformational analyses. Studies like those conducted by Crowder (1993) provide insights into the infrared and Raman spectra of related compounds, offering valuable data on molecular structure and behavior. Such research is crucial for understanding the physical and chemical properties of these compounds (Crowder, 1993).

Chemical Synthesis and Reactions

The compound plays a role in the synthesis of other chemicals. For instance, research from the 1970s highlights its use in creating heterocyclic five-membered ring ketones, which are significant in the study of organic synthesis and chemical reactions (Fitjer & Lüttke, 1972).

Applications in Organic Chemistry

1-Bromo-1-cyano-3,3-dimethylbutan-2-one is also involved in organic chemistry reactions like homolytic displacement and cycloaddition. Studies like those by Bury and Johnson (1980) delve into the mechanisms of these reactions, providing foundational knowledge for organic chemists (Bury & Johnson, 1980).

Safety And Hazards

1-Bromo-1-cyano-3,3-dimethylbutan-2-one can cause serious eye irritation, may cause respiratory irritation, and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves, clothing, eye protection, and face protection .

Direcciones Futuras

The future directions of 1-Bromo-1-cyano-3,3-dimethylbutan-2-one are not specified in the search results. As a chemical reagent, its use would depend on the needs of specific chemical syntheses. It has been identified as a useful reagent for the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis , suggesting potential future directions in medical research and treatment development.

Propiedades

IUPAC Name |

2-bromo-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-7(2,3)6(10)5(8)4-9/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSORMNCXDSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468991 | |

| Record name | Bromo-pivaloylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1-cyano-3,3-dimethylbutan-2-one | |

CAS RN |

89563-44-0 | |

| Record name | Bromo-pivaloylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

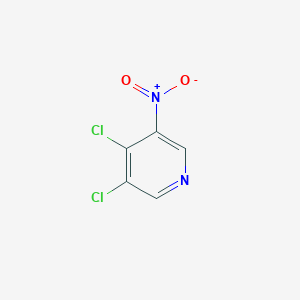

![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)